Mometasone furoate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCVUHZMIMSIB-HRVPQZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141646-00-6 | |
| Record name | Mometasone furoate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE FUROATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Mometasone Furoate Monohydrate
Advanced Synthetic Routes for Mometasone (B142194) Furoate Monohydrate Production
The manufacturing of mometasone furoate monohydrate is centered on efficient and high-yield synthetic strategies. These routes are continuously refined to improve scalability and product quality.
Direct Esterification Techniques for Mometasone Furoate Synthesis
A key advancement in the synthesis of mometasone furoate is the development of a direct esterification process. This method efficiently targets the 17-hydroxyl group of the mometasone molecule for esterification without the need for prior protection of the 11-hydroxyl group, which is a common challenge in steroid chemistry. google.comgoogle.com
The process involves reacting mometasone with 2-furoyl chloride in an inert, non-polar, water-immiscible solvent such as dichloromethane (B109758). google.comgoogle.com The reaction is facilitated by the presence of a tertiary amine, typically triethylamine, which acts as a base. google.com The reaction is generally conducted at low temperatures, between 0°C and 10°C, to control reactivity and minimize side reactions. google.com Upon completion of the esterification, the reaction mixture may contain side products which can be readily converted to the desired mometasone furoate by a brief treatment with dilute aqueous hydrochloric acid. google.comgoogle.com
Table 1: Reagents and Conditions for Direct Esterification
| Step | Reagent(s) | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Suspension | Mometasone | Dichloromethane | 0°C to 5°C | Prepare steroid for reaction |
| Base Addition | Triethylamine | - | 0°C to 5°C | Catalyze the reaction |
| Esterification | 2-Furoyl Chloride | - | 5°C to 10°C | Introduce the furoate ester group |
| Conversion | Aqueous Hydrochloric Acid| - | 10°C to 25°C | Convert side products to mometasone furoate |
This interactive table summarizes the key steps and conditions involved in the direct esterification synthesis of mometasone furoate.
Optimization of Acylation Steps in Mometasone Furoate Derivatization
The acylation step is a critical juncture in the synthesis of mometasone furoate and its derivatives. Optimization of this step is essential for maximizing yield and purity. Systematic investigations into the final acylation step, particularly in the context of synthesizing related impurities for reference standards, have provided valuable insights. researchgate.netmdpi.com
The use of design of experiments (DoE) has emerged as a systematic and cost-effective approach to optimize the multiple parameters that influence the acylation reaction. researchgate.net Factors such as the concentration of the acylating agent (2-furoyl chloride), reaction temperature, reaction time, and the choice of solvent can be simultaneously studied to determine their effects and interactions. researchgate.net For instance, the selection of a derivatization reagent is crucial; reagents like 2-nitrophenylhydrazine (B1229437) have been chosen for their ability to produce derivatives with distinct UV absorbance maxima, which minimizes matrix interferences during analysis. researchgate.net This level of optimization is critical for controlling the formation of process-related impurities. researchgate.netmdpi.com
Crystallization Methods for this compound
The final physical form of the active pharmaceutical ingredient is determined by the crystallization process. For mometasone furoate, obtaining the stable monohydrate form is crucial, as the anhydrous form can convert to the monohydrate in aqueous suspensions, potentially affecting product stability. googleapis.com
Several methods have been developed to crystallize mometasone furoate as a monohydrate. A common technique involves dissolving anhydrous mometasone furoate in a heated, water-miscible organic solvent, followed by the addition of water and subsequent cooling. googleapis.comjustia.com Suitable organic solvents include ethanol (B145695), 2-propanol, dimethylformamide (DMF), dimethylsulfoxide (DMSO), and tetrahydrofuran (B95107) (THF). googleapis.comjustia.comgoogle.compatsnap.com
In one detailed procedure, anhydrous mometasone furoate is dissolved in hot 2-propanol (around 85°C). Hot water is then added dropwise, and the solution is allowed to cool slowly overnight. This gradual cooling promotes the formation of a white precipitate of this compound, which can then be collected by filtration. justia.com This method has been reported to achieve high yields of approximately 90%. googleapis.comjustia.com Another approach involves concentrating a solution of the product in dichloromethane, followed by repeated additions and distillations of methanol (B129727) to induce crystallization. google.comgoogle.com
Table 2: Solvents for this compound Crystallization
| Organic Solvent | Method | Key Feature | Reference |
|---|---|---|---|
| Ethanol / Water | Cooling Crystallization | Forms stable monohydrate from saturated aqueous solution. | googleapis.com |
| 2-Propanol / Water | Cooling Crystallization | High yield (90%) procedure described. | googleapis.comjustia.com |
| DMF / Water | Cooling or Evaporation | Provides alternative solvent system. | google.compatsnap.com |
This interactive table outlines various solvent systems and methods used for the crystallization of this compound.
Investigation of Impurity Profiles and Their Synthetic Origins
Ensuring the purity of mometasone furoate is mandated by regulatory authorities and is essential for the safety and efficacy of the final drug product. This requires a thorough understanding of potential impurities and their formation pathways. researchgate.netmdpi.com
Characterization of Process-Related Impurities in Mometasone Furoate Synthesis
The industrial synthesis of mometasone furoate can generate a variety of process-related impurities. nih.gov These can include substances structurally related to the API, residual solvents, and degradation products that may form during manufacturing or storage. daicelpharmastandards.com The identification and quantification of these impurities are critical aspects of quality control. americanpharmaceuticalreview.com
Advanced analytical techniques are employed for this purpose. Liquid chromatography combined with mass spectrometry (LC/MS) is a primary tool for detecting and measuring low-level impurities. americanpharmaceuticalreview.com For structural elucidation, high-resolution tandem mass spectrometry (HR/MS/MS) and online hydrogen/deuterium (H/D) exchange LC/MS are powerful methods that provide detailed molecular information, even for trace amounts of an unknown substance. americanpharmaceuticalreview.com Several specific impurities have been identified and are listed in pharmacopoeias, such as Mometasone Furoate EP Impurity C, and others designated as Impurities A, B, D, H, L, N, and Q. researchgate.netdaicelpharmastandards.compharmaffiliates.com
Synthetic Routes to Mometasone Furoate Impurity Reference Standards
The accurate quantification of impurities requires high-purity reference standards. However, these impurities are often present in the final active pharmaceutical ingredient at very low concentrations (e.g., below 0.10%), making their isolation from the bulk material impractical and costly. mdpi.com
Consequently, dedicated synthetic routes must be developed to produce these impurity reference standards in the required quantity and purity for toxicological studies and for the validation of analytical methods. researchgate.netmdpi.com For example, a multi-gram scale synthesis for Mometasone Furoate EP Impurity C has been successfully developed and reported. mdpi.com The development of such ad hoc synthetic processes is a specialized field, often outsourced by pharmaceutical companies to contract development and manufacturing organizations (CDMOs). mdpi.com The availability of these standards is essential for robust quality control throughout the drug development and manufacturing process. mdpi.comnih.gov
Table 3: List of Compounds
| Compound Name | Chemical Name |
|---|---|
| Mometasone Furoate | (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
| Mometasone | (11β,16α)-9,21-Dichloro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione |
| 2-Furoyl Chloride | Furan-2-carbonyl chloride |
| Triethylamine | N,N-Diethylethanamine |
| Dichloromethane | Methylene chloride |
| Ethanol | Ethyl alcohol |
| 2-Propanol | Isopropyl alcohol |
| Dimethylformamide | N,N-Dimethylformamide |
| Dimethylsulfoxide | (Sulfinylbis)methane |
| Tetrahydrofuran | Oxolane |
| Methanol | Methyl alcohol |
| Mometasone Furoate EP Impurity C | 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate |
Derivatization Strategies for Mometasone Furoate Analogues
The core structure of mometasone furoate, a potent synthetic corticosteroid, has been the subject of various derivatization strategies. These modifications are primarily aimed at either fine-tuning its interaction with the glucocorticoid receptor (GR) to maximize anti-inflammatory effects or exploring its activity at other biological targets, thereby creating novel research tools.
Structure-Directed Modifications for Enhanced Receptor Interactions
The high potency of mometasone furoate is not accidental but the result of deliberate, structure-directed chemical modifications of the basic steroid nucleus. nih.govwiley.com The evolution from earlier corticosteroids to mometasone furoate involved several key structural changes, each contributing to its significantly enhanced affinity for the glucocorticoid receptor. nih.govresearchgate.net
Key structural features that enhance receptor binding include:
Halogenation: The introduction of a chlorine atom at the 9α-position and another at the C-21 position substantially increases the compound's anti-inflammatory potency and lipophilicity. wiley.comresearchgate.net
C-17α Furoate Ester: A pivotal modification is the addition of a lipophilic furoate ester group at the C-17α position. nih.gov Structural studies have revealed that this furoate group extends into and fills a hydrophobic cavity within the ligand-binding pocket of the glucocorticoid receptor. nih.gov This provides additional anchor points for a high-affinity interaction, a strategy that has been shown to dramatically increase the potency of other glucocorticoids as well. nih.gov
Other Core Modifications: The presence of a double bond between C1 and C2 in the A-ring and a 16α-methyl group on the D-ring also contribute to the molecule's potent activity. nih.gov
The success of these modifications is evident when comparing the receptor affinity of mometasone furoate to other corticosteroids. It exhibits a much higher relative receptor affinity (RRA) than compounds like dexamethasone (B1670325). nih.govresearchgate.net
Even unintentional modifications, such as degradation or metabolism, can result in derivatives with significant receptor affinity. Studies on degradation products and metabolites have shown that these analogues retain substantial biological activity. For instance, the primary metabolite 6β-hydroxy mometasone furoate and the degradation product 9,11-epoxy mometasone furoate both show receptor binding affinities approximately twice that of dexamethasone. nih.gov Another derivative, mometasone, which is formed by the hydrolysis of the C-17 furoate ester, demonstrates an even greater affinity for the glucocorticoid receptor. nih.gov
| Compound | Relative Receptor Affinity (RRA) | Reference |
|---|---|---|
| Dexamethasone | 100 | nih.gov |
| Mometasone Furoate | ~2200 | nih.gov |
| Fluticasone (B1203827) Propionate (B1217596) | ~1800 | nih.gov |
| 6β-OH Mometasone Furoate (Metabolite) | ~200 | nih.gov |
| 9,11-epoxy Mometasone Furoate (Degradation Product) | ~200 | nih.gov |
| Mometasone (Hydrolysis Product) | ~800 | nih.gov |
Exploration of Novel Mometasone Furoate Derivatives for Research Applications
Beyond its primary role as a glucocorticoid, mometasone furoate has been identified as a tool for exploring other biological pathways, leading to the investigation of novel derivatives for research. A significant finding in this area is the discovery that mometasone furoate is a ligand for the Farnesoid X receptor (FXR), a nuclear receptor critical in regulating bile acid, lipid, and glucose metabolism. uu.nlresearchgate.net
In a high-throughput screening study, mometasone furoate was identified as a compound that could reduce the inflammatory activity of NF-κB in an FXR-dependent manner. uu.nlresearchgate.net Intriguingly, while it inhibited the inflammatory pathway, it did not cause a significant activation of the metabolic genes that are typically regulated by FXR. uu.nl This suggests that mometasone furoate can act as a gene-selective FXR modulator, separating the receptor's anti-inflammatory functions from its metabolic actions. uu.nl
This discovery has opened a new avenue of research. Although mometasone furoate's high affinity for the glucocorticoid receptor complicates its use as a selective FXR research tool, its structure provides a valuable template. researchgate.net Future derivatization strategies could focus on modifying the mometasone furoate backbone to reduce glucocorticoid receptor affinity while retaining or enhancing its selective FXR-modulating properties. Such novel derivatives would be invaluable for dissecting the distinct signaling pathways of the Farnesoid X receptor.
Molecular and Cellular Mechanisms of Action of Mometasone Furoate Monohydrate
Glucocorticoid Receptor Binding Dynamics and Affinity
The journey of mometasone (B142194) furoate monohydrate's action begins with its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive state. cancer.govnih.gov This interaction is the cornerstone of its pharmacological activity.
Ligand-Receptor Conformational Changes and Nuclear Translocation
Upon entering the cell, mometasone furoate binds to the ligand-binding domain of the cytoplasmic glucocorticoid receptor. patsnap.com This binding event triggers a series of conformational changes in the receptor protein. drugbank.com These structural alterations lead to the dissociation of a complex of chaperone proteins, including heat shock proteins (hsp90 and hsp70), which keep the receptor in its inactive state. uni-muenchen.demdpi.com
The now-activated ligand-receptor complex exposes a nuclear localization signal. oup.com This signal facilitates the translocation of the complex from the cytoplasm into the cell nucleus. patsnap.compatsnap.com Once inside the nucleus, the activated receptors typically dimerize, forming a homodimer that is capable of interacting with specific DNA sequences. drugbank.comnih.gov
Comparative Receptor Binding Affinities with Other Corticosteroids
Mometasone furoate exhibits a remarkably high binding affinity for the glucocorticoid receptor, a key determinant of its potency. drugbank.com In vitro studies have consistently demonstrated that its affinity for the human glucocorticoid receptor is significantly greater than that of many other corticosteroids. drugbank.com
For instance, mometasone furoate's binding affinity is approximately 22 times that of dexamethasone (B1670325). drugbank.comatsjournals.org It also surpasses the affinity of other commonly used corticosteroids such as triamcinolone (B434) acetonide (by about 7 times), budesonide (B1683875) (by about 5 times), and fluticasone (B1203827) propionate (B1217596) (by about 1.5 times). atsjournals.org This high affinity ensures that even at low concentrations, mometasone furoate can effectively activate the glucocorticoid receptor.
Comparative Glucocorticoid Receptor Binding Affinities
| Corticosteroid | Relative Binding Affinity (Compared to Dexamethasone) |
|---|---|
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | ~1800 |
| Budesonide | ~935 |
| Triamcinolone Acetonide | ~361 |
| Dexamethasone | 100 |
This table is based on data from multiple sources and provides an approximate comparison of relative binding affinities. atsjournals.orgnih.gov
Role of Specific Structural Features in Receptor Selectivity
The high receptor affinity and selectivity of mometasone furoate are attributed to its unique molecular structure. Key features include the presence of a lipophilic furoate ester at the C17-alpha position. nih.gov This furoate group enhances the molecule's affinity for the glucocorticoid receptor binding site through favorable hydrophobic interactions with the 17-alpha pocket of the receptor. nih.govresearchgate.net
The flexibility of this 17-alpha pocket allows it to accommodate the bulky furoate group, contributing to the high affinity and specificity of the ligand-receptor interaction. nih.gov Furthermore, the 21-chloro-17(2′-furoate) group not only improves anti-inflammatory activity but also confers resistance to degradation by esterases. wiley.com Halogen substitutions at other positions are also thought to increase potency. wiley.com
Genomic and Non-Genomic Actions of Mometasone Furoate Monohydrate
Following its translocation to the nucleus, the mometasone furoate-receptor complex exerts its effects through both genomic and non-genomic pathways.
Modulation of Gene Transcription via Glucocorticoid Response Elements (GREs)
The primary mechanism of action for mometasone furoate is genomic, involving the direct regulation of gene expression. patsnap.com The activated mometasone furoate-receptor dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. patsnap.comnih.gov
This interaction can either upregulate or downregulate the transcription of these genes. patsnap.com The binding of the complex to GREs modulates the rate of transcription by recruiting co-activator or co-repressor proteins, which in turn influence the assembly of the transcription machinery. nih.gov
A crucial aspect of mometasone furoate's therapeutic effect is its ability to upregulate the expression of genes that encode anti-inflammatory proteins. cancer.govpatsnap.com By binding to GREs, the activated receptor complex stimulates the transcription of genes for proteins like lipocortin-1 (also known as annexin (B1180172) A1). patsnap.com Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com By increasing the synthesis of these anti-inflammatory proteins, mometasone furoate effectively suppresses the inflammatory cascade. cancer.gov
Downregulation of Pro-Inflammatory Gene Expression
A primary action of mometasone furoate is the suppression of genes that code for pro-inflammatory molecules. patsnap.com This includes a wide range of cytokines, chemokines, adhesion molecules, and inflammatory enzymes. patsnap.com
Cytokines and Chemokines: Mometasone furoate has been shown to downregulate the expression of several key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα). nih.govfrontiersin.org Research has demonstrated that mometasone furoate is a potent inhibitor of IL-1, IL-6, and TNF-α production. frontiersin.orgresearchgate.net It also reduces the expression of chemokines like IL-8 and MCP-1. nih.gov
Inflammatory Enzymes: The expression of enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) is also inhibited by mometasone furoate. patsnap.com These enzymes are critical in sustaining inflammatory responses. patsnap.com
Table 1: Downregulation of Pro-Inflammatory Mediators by Mometasone Furoate
| Mediator Class | Specific Examples | Effect of Mometasone Furoate |
|---|---|---|
| Cytokines | IL-1, IL-4, IL-5, IL-6, TNFα | Downregulation of gene expression and inhibition of production. nih.govfrontiersin.org |
| Chemokines | IL-8, MCP-1 | Reduction in mRNA expression. nih.gov |
Impact on Anti-Inflammatory Protein Synthesis
Mometasone furoate promotes the synthesis of anti-inflammatory proteins, a key component of its mechanism. patsnap.comnih.gov A notable example is Lipocortin-1 (also known as Annexin A1). patsnap.comnih.gov Glucocorticoids like mometasone induce the expression of Lipocortin-1. nih.gov This protein plays a significant role in mediating the anti-inflammatory effects of glucocorticoids. researchgate.net
Influence on Arachidonic Acid Pathway by Phospholipase A2 Inhibition
Mometasone furoate significantly impacts the arachidonic acid cascade. patsnap.comnih.gov It inhibits the release of arachidonic acid from cell membranes by inducing phospholipase A2 inhibitory proteins, such as Lipocortin-1. nih.govpharmfair.com By blocking phospholipase A2, mometasone furoate prevents the formation of potent inflammatory mediators, including prostaglandins and leukotrienes. patsnap.compatsnap.com
Stabilization of Cellular and Lysosomal Membranes
Mometasone furoate contributes to the stabilization of cellular and lysosomal membranes. wikipedia.orgpatsnap.com This action prevents the release of proteolytic enzymes from lysosomes, which can cause tissue damage and perpetuate inflammation. patsnap.com While the stabilization of lysosomal membranes has been proposed as a mechanism for the anti-inflammatory action of corticosteroids, some studies suggest that their primary anti-inflammatory effects are due to inhibitory actions on cellular metabolism rather than direct interaction with lysosomal membranes. nih.gov
Immunomodulatory Effects at the Cellular Level
Mometasone furoate exerts significant immunomodulatory effects by influencing the activity of various immune cells. patsnap.com
Regulation of Immune Cell Activity and Proliferation
Table 2: Effects of Mometasone Furoate on Immune Cells
| Immune Cell | Effect |
|---|---|
| T-lymphocytes | Decreased activity and proliferation. patsnap.com |
| B-lymphocytes | Decreased activity and proliferation. patsnap.com |
| Macrophages | Decreased activity and proliferation. patsnap.com |
Inhibition of Inflammatory Mediator Release
A crucial aspect of mometasone furoate's action is its ability to inhibit the release of inflammatory mediators from immune cells. patsnap.com This includes reducing the release of histamine (B1213489) and leukotrienes, which are key contributors to allergic reactions and inflammation. patsnap.comdrugbank.com By preventing the release of these substances, mometasone furoate effectively dampens the inflammatory cascade. patsnap.comnih.gov
Modulation of Th1/Th2 Cytokine Balance in Allergic Responses
This compound exerts a significant immunomodulatory effect by influencing the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. This balance is crucial in the context of allergic responses, which are typically characterized by a dominant Th2 response. The therapeutic efficacy of mometasone furoate in allergic conditions is, in large part, attributed to its ability to suppress the pro-allergic Th2 pathway and consequently shift the Th1/Th2 equilibrium.
The allergic inflammatory cascade is driven by a specific profile of cytokines secreted by Th2 cells, most notably interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). organscigroup.usimd-berlin.de These cytokines orchestrate the key events in an allergic reaction: IL-4 and IL-13 are pivotal for the production of immunoglobulin E (IgE) antibodies, while IL-5 is crucial for the development, activation, and recruitment of eosinophils to the site of inflammation. organscigroup.us In contrast, the Th1 pathway, characterized by the production of interferon-gamma (IFN-γ), generally counter-regulates the Th2 response. imd-berlin.desemanticscholar.org
Mometasone furoate has been shown to be a potent inhibitor of the production of key Th2 cytokines. semanticscholar.orgselleckchem.com In vitro studies using stimulated human CD4+ T cells have demonstrated that mometasone furoate efficiently suppresses the production of IL-4 and IL-5. semanticscholar.orgselleckchem.com This inhibitory action on Th2 cells is a cornerstone of its anti-allergic mechanism, as it directly targets the source of the cytokines that drive the allergic response. By reducing the levels of these cytokines, mometasone furoate can diminish IgE production and eosinophilic inflammation. semanticscholar.org
Furthermore, research indicates that mometasone furoate can reverse the exaggerated Th2 response that is characteristic of allergic diseases. semanticscholar.orgresearchgate.net The compound's high affinity for the glucocorticoid receptor allows it to effectively repress the transcription of pro-inflammatory genes, including those for Th2 cytokines. semanticscholar.orgresearchgate.net
Detailed Research Findings
A significant body of research has elucidated the specific effects of mometasone furoate on Th1 and Th2 cytokine production. An ex-vivo study utilizing a human nasal mucosal tissue model provided a direct comparison of the inhibitory effects of mometasone furoate and another corticosteroid, fluticasone furoate, on the release of various T-helper cytokines. plos.orgnih.govresearchgate.net In this model, nasal polyp tissue was stimulated to induce an inflammatory response, and the ability of the corticosteroids to suppress cytokine release was measured.
The results demonstrated that mometasone furoate dose-dependently inhibited the release of both Th1 (IFN-γ, IL-2) and Th2 (IL-5) cytokines. plos.orgnih.gov The following data tables summarize the key findings from this comparative study, illustrating the percentage of inhibition of cytokine release at a fixed concentration and the maximum percentage of inhibition achieved.
Inhibition of Cytokine Release by Mometasone Furoate (MF) vs. Fluticasone Furoate (FF) at a Fixed Concentration (10⁻¹⁰ M)
| Cytokine | T-helper Cell Lineage | % Inhibition by MF | % Inhibition by FF |
|---|---|---|---|
| IFN-γ | Th1 | ~20% | ~50% |
| IL-2 | Th1 | ~15% | ~45% |
| IL-5 | Th2 | ~30% | ~40% |
| IL-17 | Th17 | ~25% | ~60% |
| TNF-α | Pro-inflammatory | ~25% | ~35% |
Maximum Percentage Inhibition of Cytokine Release (Post-Challenge Incubation)
| Cytokine | T-helper Cell Lineage | Max. % Inhibition by MF | Max. % Inhibition by FF |
|---|---|---|---|
| IFN-γ | Th1 | ~40% | ~70% |
| IL-2 | Th1 | ~50% | ~80% |
| IL-5 | Th2 | ~70% | ~85% |
| IL-17 | Th17 | ~65% | ~90% |
| TNF-α | Pro-inflammatory | ~55% | ~75% |
These findings highlight that while mometasone furoate is effective in suppressing a range of cytokines, its inhibitory profile can differ from other corticosteroids. plos.orgnih.gov Notably, in a post-challenge scenario (mimicking therapeutic use after allergen exposure), mometasone furoate demonstrated significant inhibition of the key Th2 cytokine IL-5. nih.gov
In a clinical context, a study involving children with allergic rhinitis investigated the effects of intranasal mometasone furoate treatment on cytokine levels. nih.gov This research found that treatment with mometasone furoate can influence the local inflammatory environment in the nasal passages, which is consistent with the modulation of the Th1/Th2 balance. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Research of Mometasone Furoate Monohydrate
Absorption and Distribution Studies in Preclinical Models
The systemic bioavailability of mometasone (B142194) furoate has been found to be very low across various animal models, a desirable characteristic for a topically acting corticosteroid as it minimizes the potential for systemic side effects. Following intranasal administration in rats and dogs, the absolute bioavailability was determined to be less than 1%. hres.ca Similarly, after oral administration of a mometasone furoate suspension, the bioavailability was 1.4% in rats and 1.7% in mice. hres.ca In dogs, plasma concentrations of the drug were generally not quantifiable after oral administration. hres.ca
The low systemic availability is attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver. hres.camdpi.com Even the small fraction of a dose that may be swallowed and absorbed undergoes significant metabolism before it can reach systemic circulation. hres.ca Studies comparing nasally administered mometasone furoate with and without charcoal to block gastrointestinal absorption have confirmed the minimal systemic exposure. researchgate.net In rabbits, low levels of mometasone furoate were detected in plasma after administration of an implantable matrix, indicating that the drug primarily acts locally within the sinus tissues while minimizing systemic exposure. liverpool.ac.uk
Table 1: Systemic Bioavailability of Mometasone Furoate in Animal Models
| Animal Model | Route of Administration | Bioavailability | Reference |
|---|---|---|---|
| Rats | Intranasal | <1% | hres.ca |
| Dogs | Intranasal | <1% | hres.ca |
| Rats | Oral (suspension) | 1.4% | hres.ca |
| Mice | Oral (suspension) | 1.7% | hres.ca |
| Dogs | Oral (suspension) | Not quantifiable | hres.ca |
Following administration, mometasone furoate exhibits a high degree of protein binding, reported to be between 98% and 99% in vitro. hres.cafda.govmpa.sehres.ca This extensive binding helps to localize the drug at the site of action and limit its systemic distribution.
In a study involving the application of radiolabeled mometasone furoate to rats and rabbits, the distribution of absorbed radioactivity was determined. hres.ca Systemic absorption was minimal in all species studied. hres.ca Metabolism and distribution studies in rats following intravenous and intratracheal administration revealed that approximately 90% of the radioactivity was found in the stomach, intestines, and intestinal contents, indicating significant biliary excretion of the parent drug and its metabolites. researchgate.netnih.gov
A study utilizing novel implantable mometasone furoate matrices in rabbit maxillary sinuses demonstrated sustained and targeted delivery to local tissues. liverpool.ac.uklyratherapeutics.com High concentrations of mometasone furoate were measured in the maxillary tissue, with peak levels observed at 60 days post-implantation. lyratherapeutics.com This localized delivery system was shown to be superior to daily intranasal corticosteroid sprays in providing consistent drug levels to the target sinus tissues. liverpool.ac.uklyratherapeutics.com
Systemic Bioavailability Assessment in Animal Models
Metabolism and Excretion Pathways Investigation
Mometasone furoate that is absorbed systemically undergoes extensive hepatic metabolism. pharmgkb.orgwikipedia.orgdrugbank.com In vitro studies using human liver microsomes have confirmed that the formation of its metabolites is primarily regulated by the cytochrome P450 3A4 (CYP3A4) enzyme. hres.cafda.govwikipedia.orgnih.gov This rapid and extensive first-pass metabolism is a key factor contributing to the low systemic bioavailability of mometasone furoate. hres.camdpi.com
Studies in rats have also identified CYP3A as the major enzyme family involved in the 6β-hydroxylation of mometasone furoate in liver microsomes. nih.gov While metabolism is most significant in the liver, minimal metabolic activity has been observed in extrahepatic tissues such as the intestine, stomach, lung, and kidney in rats. nih.govfda.gov Interestingly, the apparent half-life of mometasone furoate in the S9 fraction of human liver was found to be three times greater than that in the rat liver, suggesting some species-specific differences in the rate of metabolism. researchgate.netnih.gov
The metabolism of mometasone furoate results in the formation of multiple metabolites, with no single major metabolite being detectable in plasma. hres.cawikipedia.orgfda.gov One of the well-characterized minor metabolites is 6β-hydroxymometasone furoate. hres.cawikipedia.orgdrugbank.comfda.govchemicalbook.com Another identified metabolite is 9,11-epoxy mometasone furoate. researchgate.net
Notably, some of these metabolites retain significant biological activity. In competition experiments with human lung glucocorticoid receptors, 6β-OH mometasone furoate and 9,11-epoxy mometasone furoate displayed relative receptor affinities (RRAs) of 206 +/- 15 and 220 +/- 22, respectively, with dexamethasone (B1670325) as the reference (RRA = 100). researchgate.netnih.gov This level of activity is comparable to that of the clinically used inhaled corticosteroid flunisolide. researchgate.netnih.gov Furthermore, 9,11-epoxy mometasone furoate has been identified as a chemically reactive metabolite. researchgate.netnih.gov
Table 2: Characterized Metabolites of Mometasone Furoate
| Metabolite | Key Findings | Reference |
|---|---|---|
| 6β-hydroxymometasone furoate | A minor metabolite formed via CYP3A4. hres.cawikipedia.orgdrugbank.comfda.govchemicalbook.com | hres.cawikipedia.orgdrugbank.comfda.govchemicalbook.com |
| Displays significant glucocorticoid receptor affinity (RRA 206 +/- 15). researchgate.netnih.gov | researchgate.netnih.gov | |
| 9,11-epoxy mometasone furoate | A degradation product and chemically reactive metabolite. researchgate.netnih.gov | researchgate.netnih.gov |
| Displays significant glucocorticoid receptor affinity (RRA 220 +/- 22). researchgate.netnih.gov | researchgate.netnih.gov |
Following administration, any absorbed mometasone furoate and its metabolites are primarily eliminated via the bile and subsequently excreted in the feces. hres.capharmgkb.orgfda.gov A smaller portion is excreted in the urine. hres.cadrugbank.com For an inhaled dose, approximately 74% is excreted in the feces and 8% in the urine. drugbank.com
The effective plasma elimination half-life of mometasone furoate following intravenous administration is approximately 5.8 hours. hres.ca In rats, metabolism and distribution studies have shown that the majority of an administered dose is excreted via the bile, which is consistent across different animal species. researchgate.netnih.govfda.gov The terminal half-life for an inhaled dose has been reported to be around 5 hours. drugbank.com
Pharmacodynamic Biomarkers in Preclinical Research
In Vitro and In Vivo Glucocorticoid Receptor Activation Profiling
Mometasone furoate demonstrates a high degree of potency in preclinical pharmacodynamic studies, primarily through its strong binding affinity for the glucocorticoid receptor (GR) and its subsequent activation. nih.govresearchgate.net This interaction initiates a cascade of events leading to the modulation of gene expression, which is central to its anti-inflammatory effects. nih.govprobes-drugs.org
In Vitro Findings:
Receptor Binding Affinity: In vitro studies consistently show that mometasone furoate has a significantly higher binding affinity for the human glucocorticoid receptor compared to other corticosteroids. nih.govdrugbank.com Its affinity is reported to be approximately 22 times that of dexamethasone, 7 times that of triamcinolone (B434) acetonide, 5 times that of budesonide (B1683875), and 1.5 times that of fluticasone (B1203827) propionate (B1217596). drugbank.comatsjournals.org One study determined the relative receptor affinity (RRA) of mometasone furoate to be about 2200, with dexamethasone as the reference (RRA = 100). nih.gov This high affinity is a key determinant of its potent topical anti-inflammatory activity. nih.gov The binding of mometasone furoate to the glucocorticoid receptor induces conformational changes, causing the receptor to detach from chaperone proteins and translocate to the nucleus. probes-drugs.org
Gene Transactivation: Mometasone furoate is a potent activator of glucocorticoid receptor-mediated gene transcription. nih.gov In comparative in vitro assays, it was found to be the most potent stimulator of gene expression regulated by a glucocorticoid response element, surpassing fluticasone propionate, triamcinolone acetonide, and budesonide. nih.gov The mechanism involves the dimerization of receptors in the nucleus and their binding to glucocorticoid response elements on DNA, which can either enhance the expression of anti-inflammatory genes or suppress the expression of pro-inflammatory ones. probes-drugs.org
Interactive Data Table: Relative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (vs. Dexamethasone) |
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | ~1800 |
| Budesonide | ~440 |
| Triamcinolone Acetonide | ~314 |
| Dexamethasone | 100 |
Data compiled from multiple preclinical studies. drugbank.comatsjournals.orgnih.gov
In Vivo Models:
Preclinical in vivo models have corroborated the in vitro findings, demonstrating the potent anti-inflammatory effects of mometasone furoate. For instance, in a mouse model of skin epidermal hyperplasia, a formulation of mometasone furoate was more effective at reducing inflammation than a commercially available cream. nih.gov Similarly, in a rat model of bacillus Calmette-Guérin (BCG)-induced uveitis, intravitreal administration of mometasone furoate led to a significant reduction in intraocular inflammation, as evidenced by improvements in clinical, morphological, and functional parameters. nih.gov These effects are attributed to its high potency at the glucocorticoid receptor, which translates to effective local anti-inflammatory action with minimal systemic exposure. atsjournals.orgnih.gov
Assessment of Anti-Inflammatory Marker Modulation in Research Models (e.g., eosinophil activity)
Mometasone furoate's anti-inflammatory activity has been extensively evaluated in preclinical models by assessing its impact on key inflammatory markers, particularly those related to eosinophil activity. Eosinophils are crucial effector cells in allergic inflammation, and their modulation is a key indicator of a glucocorticoid's therapeutic potential. medicines.org.aufrontiersin.org
In Vitro Research Findings:
Inhibition of Eosinophil Survival: Mometasone furoate has been shown to effectively induce apoptosis (programmed cell death) in eosinophils. nih.gov In in vitro cultures, it inhibited the survival of eosinophils that was otherwise prolonged by secretions from epithelial cells of nasal mucosa and polyps. nih.gov This pro-apoptotic effect on eosinophils is a significant mechanism contributing to its anti-inflammatory action. nih.govsemanticscholar.org
Modulation of Inflammatory Cytokines: Mometasone furoate potently inhibits the production and release of several pro-inflammatory cytokines from various cell types, including epithelial cells. nih.govresearchgate.net It has been shown to inhibit the expression of interleukin-1 (IL-1), IL-4, IL-5, IL-6, and tumor necrosis factor-alpha (TNF-α). probes-drugs.orgresearchgate.netimpactfactor.org By suppressing these cytokines, mometasone furoate reduces the recruitment and activation of inflammatory cells like eosinophils at the site of inflammation. frontiersin.orgnih.gov For example, in epithelial cell cultures, mometasone caused a dose-dependent inhibition of fetal bovine serum-induced IL-6 and IL-8 release. researchgate.net
In Vivo Research Findings:
Reduction of Eosinophil Infiltration: In vivo studies utilizing nasal antigen challenge have demonstrated that mometasone furoate treatment leads to a significant decrease in eosinophil activity and numbers in the nasal mucosa. medicines.org.au In a comparative study, mometasone furoate nasal spray resulted in a 60.8% reduction in the absolute eosinophil count (AEC) from baseline, which was significantly greater than the reduction seen with fluticasone propionate. impactfactor.org This confirms its potent effect on eosinophilic inflammation in a clinical-like setting. impactfactor.org
Downregulation of Adhesion Molecules: The recruitment of eosinophils and other inflammatory cells to tissues is mediated by the expression of adhesion molecules on endothelial and epithelial cells. Preclinical studies have shown that mometasone furoate can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) on human bronchial epithelial cells, further limiting the inflammatory response. fda.gov
Interactive Data Table: Effect of Mometasone Furoate on Inflammatory Markers
| Marker | Model System | Effect of Mometasone Furoate |
| Eosinophil Survival | In vitro (co-culture with epithelial cell secretions) | Inhibition/Induction of Apoptosis |
| Interleukin-6 (IL-6) | In vitro (epithelial cells) | Inhibition of Secretion |
| Interleukin-8 (IL-8) | In vitro (epithelial cells) | Inhibition of Secretion |
| Absolute Eosinophil Count (AEC) | In vivo (allergic rhinitis model) | Significant Reduction |
| VCAM-1 | In vitro (bronchial epithelial cells) | Inhibition of Expression |
This table summarizes findings from various preclinical research models. nih.govimpactfactor.orgresearchgate.netfda.gov
Advanced Preclinical Research Models and Experimental Methodologies
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro models are crucial for dissecting the molecular interactions and cellular responses to mometasone (B142194) furoate without the complexities of a whole organism. These assays provide quantitative data on receptor binding, gene regulation, and inhibition of inflammatory signaling pathways.
The primary mechanism of action for mometasone furoate, like other corticosteroids, involves its interaction with the glucocorticoid receptor (GR). Human GR binding assays are designed to quantify the affinity of the compound for its receptor, which is a key determinant of its potency.
Mometasone furoate has demonstrated a very high binding affinity for the human glucocorticoid receptor in various in vitro studies. researchgate.netnih.govdrugbank.com This high affinity is significantly greater than that of many other corticosteroids, including dexamethasone (B1670325), triamcinolone (B434) acetonide, and budesonide (B1683875). nih.govatsjournals.orgdrugbank.com In competitive binding experiments, mometasone furoate's relative receptor affinity (RRA) has been calculated to be approximately 2200, compared to a reference standard of dexamethasone at 100. researchgate.netnih.gov This affinity is also higher than that of fluticasone (B1203827) propionate (B1217596), which has an RRA of 1800. researchgate.netnih.gov The high receptor affinity contributes to its potent anti-inflammatory activity. researchgate.netnih.gov Studies using recombinant human glucocorticoid receptors have confirmed that mometasone furoate has the highest relative binding affinity among several tested corticosteroids, including fluticasone propionate, budesonide, and triamcinolone acetonide. nih.gov
Table 1: Relative Receptor Affinity (RRA) of Mometasone Furoate and Other Corticosteroids for the Human Glucocorticoid Receptor
| Compound | Relative Receptor Affinity (RRA) | Reference |
|---|---|---|
| Mometasone Furoate | ~2200 | researchgate.netnih.gov |
| Fluticasone Propionate | 1800 | researchgate.netnih.gov |
| Budesonide | Data Not Available in this context | |
| Dexamethasone | 100 | researchgate.netnih.gov |
| Triamcinolone Acetonide | Data Not Available in this context |
Following binding to the glucocorticoid receptor, the mometasone furoate-receptor complex translocates to the nucleus and modulates the transcription of various genes. patsnap.com Cell-based gene expression studies are used to identify which genes are up- or down-regulated.
Mometasone furoate has been shown to be a potent stimulator of glucocorticoid receptor-mediated transactivation of gene expression. nih.gov Its primary action involves the downregulation of genes that encode for pro-inflammatory molecules. patsnap.com This includes genes for cytokines (e.g., IL-1, IL-4, IL-5, IL-6, TNF-α), chemokines, and adhesion molecules. patsnap.commdpi.com For instance, in human airway epithelial cells (NCI-H292), mometasone furoate has been shown to suppress the gene expression of MUC2 and MUC5AC, which are involved in mucus production. koreamed.org Furthermore, studies have demonstrated that mometasone furoate can inhibit the expression of pro-inflammatory genes like CXCL2 and IL8 by preventing the recruitment of the NF-κB subunit p65 to their DNA. nih.gov It also promotes the synthesis of anti-inflammatory proteins, such as lipocortin-1. patsnap.com
To quantify the functional anti-inflammatory effect of mometasone furoate at a cellular level, assays measuring the inhibition of inflammatory mediator production are utilized. These experiments typically involve stimulating cultured cells to produce inflammatory molecules and then measuring the reduction in their output in the presence of the drug.
Mometasone furoate is a potent inhibitor of the in vitro production of several key inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated murine myelomonocytic leukemia cells and peritoneal macrophages, mometasone furoate was found to be the most potent steroid tested for inhibiting the production of Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The 50% inhibitory concentrations (IC50) were remarkably low, indicating high potency. nih.gov Furthermore, in co-cultures of epithelial cells and eosinophils, mometasone furoate inhibited the secretion of IL-6, IL-8, and GM-CSF. nih.gov It has also been shown to significantly inhibit the release of leukotrienes from the leukocytes of allergic patients.
Table 2: IC50 Values for Mometasone Furoate Inhibition of Cytokine Production in Murine Cells
| Inflammatory Mediator | Cell Type | IC50 (nM) | Reference |
|---|---|---|---|
| Interleukin-1 (IL-1) | Peritoneal Macrophages | 0.05 | nih.gov |
| Interleukin-6 (IL-6) | WEHI-265.1 | 0.15 | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | WEHI-265.1 | 0.25 | nih.gov |
Cell-Based Gene Expression Studies
In Vivo Animal Models for Pharmacological Characterization
In vivo animal models are indispensable for characterizing the pharmacological effects of mometasone furoate in a complex biological system, providing insights into its efficacy in relevant disease states.
Animal models of allergic inflammation are used to evaluate the efficacy of mometasone furoate in reducing key features of allergic reactions, such as eosinophil infiltration. In a house dust mite-induced allergic asthma mouse model, mometasone furoate demonstrated beneficial effects on reducing eosinophilic infiltration. researchgate.netnih.gov Similarly, in a murine model of chronic rhinosinusitis, treatment with mometasone resulted in a significant reduction in inflammatory markers, including epithelial thickness and eosinophil count. d-nb.info In an allergic rhinitis model in rats, mometasone furoate treatment led to a significant decrease in eosinophil infiltration in the nasal mucosa. researchgate.net These studies collectively show that mometasone furoate effectively reduces the influx of eosinophils to sites of allergic inflammation.
Comparative pharmacodynamic studies in various animal species help to establish the relative potency and activity profile of mometasone furoate. In the croton oil ear edema assay in mice, a single application of mometasone furoate was equipotent to betamethasone (B1666872) valerate (B167501); however, after five daily applications, it was 7.7 times more potent. hres.ca In the same species, mometasone furoate was found to be 0.6 times as potent as betamethasone valerate in suppressing the hypothalamic-pituitary-adrenal axis, suggesting a favorable therapeutic index. hres.cakarger.com Pharmacokinetic studies in rats, rabbits, and dogs have shown that the drug is poorly absorbed systemically after topical application. hres.ca In a histamine-induced wheal suppression test in rabbits, mometasone furoate ointment (0.1%) showed a persistent reservoir effect in the stratum corneum for up to 4 days, which was longer than fluticasone propionate (0.005%) and betamethasone valerate (0.1%). nih.gov
Assessment of Tissue-Specific Responses in Preclinical Models
Preclinical evaluation of mometasone furoate has utilized various animal models to investigate its anti-inflammatory properties and tissue-specific responses. In a model of IgE-mediated allergy in mice, inhaled mometasone furoate demonstrated a significant, dose-dependent inhibition of eosinophil infiltration into bronchoalveolar lavage fluid, as well as in the lung bronchi and bronchioles, at doses as low as 13 mcg/kg. hres.ca Furthermore, it was observed to reduce the population of lymphocytes and the messenger RNA (mRNA) levels of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). hres.ca
Clinical studies involving nasal antigen challenges have further substantiated the anti-inflammatory effects of mometasone furoate monohydrate aqueous nasal spray in both early and late-phase allergic reactions. hres.ca These effects were evidenced by a decrease in histamine (B1213489) and eosinophil activity, along with reductions in eosinophils, neutrophils, and epithelial cell adhesion proteins when compared to a placebo. hres.ca
Long-term studies, such as a 12-month treatment period with the nasal spray, have shown no evidence of nasal mucosal atrophy. hres.cahres.ca Instead, mometasone furoate appeared to facilitate the reversal of the nasal mucosa toward a more normal histological state. hres.cahres.ca
In studies on rats, mometasone furoate did not show any impairment of fertility at subcutaneous doses up to 15 mcg/kg. fda.gov Preclinical studies have also indicated that mometasone furoate lacks androgenic, antiandrogenic, estrogenic, or antiestrogenic activities. hpra.ie However, similar to other glucocorticoids, it did exhibit some antiuterotrophic activity and delayed vaginal opening in animal models at high oral doses. hpra.ie
Interestingly, mometasone furoate has also been identified as a novel ligand for the Farnesoid X receptor (FXR). nih.gov In a high-throughput reporter-based screen, it was found to decrease NF-κB reporter activity in an FXR-dependent manner. nih.govresearchgate.net This interaction was further explored in HepG2-GFP-FXR cells and intestinal organoids, where mometasone furoate reduced the mRNA expression of pro-inflammatory cytokines with only minor induction of direct FXR target genes. nih.gov
Table 1: Summary of Tissue-Specific Responses to Mometasone Furoate in Preclinical Models This table is interactive. Users can sort and filter the data.
| Model System | Tissue/Cell Type | Key Findings | Reference |
|---|---|---|---|
| Allergic Mice (IgE-mediated) | Lung (Bronchoalveolar lavage fluid, bronchi, bronchioles) | Inhibited eosinophil infiltration, reduced lymphocytes, decreased IL-4 and IL-5 mRNA. | hres.ca |
| Human (Nasal Antigen Challenge) | Nasal Mucosa | Decreased histamine and eosinophil activity, reduced eosinophils, neutrophils, and epithelial cell adhesion proteins. | hres.ca |
| Long-term Human Use (12 months) | Nasal Mucosa | No evidence of atrophy; tended to reverse mucosa to a normal phenotype. | hres.cahres.ca |
| HepG2-GFP-FXR cells / Intestinal Organoids | Liver cells / Intestinal tissue | Reduced NF-κB reporter activity and pro-inflammatory cytokine mRNA expression in an FXR-dependent manner. | nih.gov |
Computational and Structural Biology Approaches
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding of mometasone furoate to the glucocorticoid receptor (GR). An induced-fit docking (IFD) approach was employed to characterize the interactions within the GR binding site. nih.gov This method, validated for its ability to reproduce crystal structures of nuclear receptors, revealed key hydrogen bonding and favorable hydrophobic interactions between mometasone furoate and the GR, which contribute to its high affinity and specificity. nih.gov The furoate group, in particular, forms advantageous hydrophobic interactions within the 17α pocket of the receptor. nih.gov
Molecular docking studies have calculated a strong binding energy for mometasone furoate with the glucocorticoid receptor, with one study reporting a value of -12.7 Kcal/mol. rsdjournal.org These analyses highlight the importance of Van der Waals forces and electrostatic bonds in the binding of the molecule to the active site of the receptor. rsdjournal.org Further docking studies have been conducted to understand the interaction of mometasone furoate with the active site of the glucocorticoid receptor (PDB ID: 4p6w). researchgate.net
MD simulations have been used to further investigate the stability and dynamics of the mometasone furoate-GR complex. nih.gov These simulations, often run for hundreds of nanoseconds, provide insights into the conformational changes and hydrogen-bonding networks that stabilize the ligand within the binding pocket. nih.gov For instance, MD simulations support the hydrogen-bonding interactions observed in crystal structures, such as those between the ligand and key amino acid residues like Asn33 and Thr308. nih.gov Coarse-grained MD simulations have also been utilized to study the interaction of mometasone furoate with model lung surfactant monolayers, providing molecular-level insights into its behavior in the pulmonary environment. nih.gov
Table 2: Molecular Docking and Simulation Findings for Mometasone Furoate and the Glucocorticoid Receptor This table is interactive. Users can sort and filter the data.
| Computational Method | Key Finding | Reported Value/Detail | Reference |
|---|---|---|---|
| Induced-Fit Docking | Characterized key hydrogen bonding and hydrophobic interactions. | Furoate group interacts favorably with the 17α pocket. | nih.gov |
| Molecular Docking | Calculated binding energy. | -12.7 Kcal/mol | rsdjournal.org |
| Molecular Dynamics Simulation | Supported hydrogen-bonding interactions seen in crystal structures. | Interactions with Asn33 and Thr308. | nih.gov |
| Coarse-Grained MD Simulation | Studied interaction with lung surfactant. | Provided molecular-level insights into pulmonary behavior. | nih.gov |
X-ray crystallography has provided detailed structural information on this compound and its complexes with receptors. The crystal structure of this compound has been determined to have a triclinic (P1) symmetry. researchgate.netnih.gov The unit cell contains one molecule of mometasone furoate and one water molecule, with the structure exhibiting O—H⋯O hydrogen bonding that creates infinite sheets. researchgate.net
The crystal structure of the glucocorticoid receptor ligand-binding domain (LBD) in complex with mometasone furoate (PDB ID: 4p6w) has revealed the structural basis for its high potency. pdbj.org The C-17α furoate group of mometasone furoate completely fills the ligand-binding pocket, providing additional anchor points for high-affinity binding. pdbj.org This structural analysis identified a single amino acid, Gln642, as playing a discriminating role in the potency of mometasone furoate compared to the endogenous ligand, cortisol. pdbj.org
Interestingly, mometasone furoate is also a potent progestin, and its structure in complex with the progesterone (B1679170) receptor (PR) has also been solved (PDB ID: 1SR7). acs.orgrcsb.org Despite the large size of the furoate ester at the 17α position, the PR accommodates this bulk with minimal changes to the protein's conformation. acs.org These changes include a slight outward shift of some residues, adoption of alternative rotamers by Leu797 and Phe794, and a minor movement of the Tyr890 side chain. acs.org This structural flexibility allows the PR binding pocket to expand significantly, from 490 ų in a complex with metribolone to 730 ų with mometasone furoate. rcsb.orgresearchgate.net
Table 3: Crystallographic Data for this compound and its Complexes This table is interactive. Users can sort and filter the data.
| Structure | PDB ID | Space Group | Key Structural Insights | Reference |
|---|---|---|---|---|
| This compound | - | P1 (triclinic) | Contains one water molecule per drug molecule; extensive hydrogen bonding. | researchgate.netnih.gov |
| Mometasone Furoate-GR LBD Complex | 4p6w | - | C-17α furoate group completely fills the binding pocket, enhancing potency. Gln642 is a key residue for potency. | pdbj.org |
| Mometasone Furoate-PR LBD Complex | 1SR7 | P2₁ | PR binding pocket expands to accommodate the bulky furoate group with minimal protein conformational changes. | acs.orgrcsb.org |
In silico screening methods are increasingly used to identify novel modulators of the glucocorticoid receptor. rsdjournal.orgtandfonline.com These computational approaches, such as virtual screening, offer a cost-effective and practical way to search large compound databases for molecules with the potential to interact with the GR. rsdjournal.org
One approach involves ligand-based drug design (LBDD), where a pharmacophore model is derived from known active ligands. nih.govresearchgate.net For instance, a four-feature pharmacophore for the human GR (hGR) was created and used to screen over 264,000 commercially available compounds, leading to the identification of novel nonsteroidal hGR modulators. nih.govresearchgate.net
Another strategy is structure-based virtual screening, which utilizes the 3D structure of the receptor. tandfonline.com This can involve creating a "shared" pharmacophore model based on common features from several crystal structures of the GR in complex with different agonists. tandfonline.com Such models have been successfully used to screen databases of FDA-approved drugs and other compounds to identify potential new GR modulators. tandfonline.com These in silico methods can also be used to create models that predict molecular initiating events for GR binding, which can then guide targeted in vitro assays. nih.gov
Systems biology approaches have also been employed to gain a broader understanding of glucocorticoid signaling. plos.org This involves creating Boolean models of the GR protein interaction network, which can be analyzed to uncover relationships between the GR and its interacting partners and to understand mechanisms of action and potential resistance. plos.org
Analytical Methodologies for Mometasone Furoate Monohydrate Research
Chromatographic Techniques for Quantification and Degradation Product Analysis
Chromatography stands as a cornerstone for the analytical assessment of mometasone (B142194) furoate monohydrate, offering high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of mometasone furoate in pharmaceutical products. nih.govscielo.br Method development often involves optimizing the mobile phase, stationary phase, and detection wavelength to achieve suitable separation and sensitivity.
A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. scielo.brrasayanjournal.co.inomicsonline.org For instance, a reliable HPLC-UV method was established using a mobile phase of methanol and water (80:20 v/v) at a flow rate of 1.0 mL/min, with detection at 248 nm. scielo.br This method demonstrated good linearity over a concentration range of 1.0 to 20.0 µg/mL and was validated for specificity, precision, accuracy, and robustness, making it suitable for assaying mometasone furoate in creams and nasal sprays. scielo.br
Validation of HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. scielo.brnih.gov Stability-indicating HPLC methods are also developed to separate mometasone furoate from its degradation products, which is crucial for stability studies of pharmaceutical formulations. rasayanjournal.co.innih.gov
Table 1: Example of HPLC Method Parameters for Mometasone Furoate Analysis
| Parameter | Condition |
|---|---|
| Column | Gemini RP-18 (150 x 4.60 mm, 5 µm) scielo.br |
| Mobile Phase | Methanol:Water (80:20 v/v) scielo.br |
| Flow Rate | 1.0 mL/min scielo.br |
| Detection Wavelength | 248 nm scielo.br |
| Injection Volume | 20 µL scielo.br |
| Run Time | 5 min scielo.br |
Thin-Layer Chromatography (TLC) Densitometric Methods
Thin-Layer Chromatography (TLC) with densitometric detection offers a simpler and more cost-effective alternative to HPLC for the quantification of mometasone furoate. nih.govnih.gov This technique involves spotting the sample on a TLC plate, developing it with a suitable mobile phase, and then scanning the separated spots with a densitometer at a specific wavelength.
A validated HPTLC method for the simultaneous determination of mometasone furoate and other active ingredients in a cream formulation used a mobile phase of methanol:ethyl acetate:toluene:acetonitrile:3M ammonium (B1175870) formate (B1220265) in water (1:2.5:6.0:0.3:0.2, % v/v) on silica (B1680970) gel 60F254 plates. nih.gov Densitometric analysis was performed at 224 nm, and the method was found to be accurate and precise for the quantification of mometasone furoate. nih.gov The retardation factor (Rf) value for mometasone furoate in this system was 0.70. nih.gov Another TLC-densitometric method utilized a developing system of hexane-chloroform-methanol-acetonitrile (6:6:1:0.3, by volume) and measured the bands at 250 nm. nih.gov
Coupled Techniques (e.g., HPLC-MS/MS) for Trace Analysis in Biological Samples
For the detection of trace amounts of mometasone furoate and its metabolites in biological matrices such as human plasma, highly sensitive and specific coupled techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are indispensable. nih.govnih.govresearchgate.net These methods offer very low limits of quantification, which is essential for pharmacokinetic studies where drug concentrations can be in the picogram per milliliter (pg/mL) range.
One such LC-MS/MS method for analyzing mometasone furoate in human plasma involved liquid-liquid extraction followed by analysis using multiple reaction monitoring (MRM). nih.gov This method achieved a lower limit of quantification (LLOQ) of 0.250 pg/mL, demonstrating high sensitivity. nih.gov Another highly sensitive method achieved an LLOQ of 0.5 pg/mL from 600 µL of plasma, utilizing solid-phase extraction (SPE) for sample preparation. waters.com
Spectroscopic and Electrophoretic Approaches
Spectroscopic and electrophoretic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the analysis of mometasone furoate monohydrate.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of mometasone furoate in pharmaceutical formulations. nih.govrjptonline.org The method is based on the measurement of the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax).
For mometasone furoate, the λmax is typically observed around 246-248 nm in solvents like dichloromethane (B109758) or methanol. rjptonline.orgrjpn.org A developed UV-Vis spectrophotometric method using dichloromethane as a solvent found the λmax to be 246 nm and demonstrated linearity in the concentration range of 1.0 to 10.0 µg/mL. rjptonline.org Another method using methanol as the solvent reported a λmax of 248 nm with a linear range of 4–12 µg/ml. rjpn.org These methods are validated for linearity, precision, and accuracy as per ICH guidelines. rjptonline.orgrjpn.org A fast and simple spectrophotometric method was also developed for the quantitative determination of mometasone furoate in a single dose of its nasal spray by analyzing a turbid solution in isopropanol. nih.gov
Table 2: Comparison of UV-Vis Spectrophotometric Methods
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|
| Dichloromethane | 246 | 1.0 - 10.0 | rjptonline.org |
| Methanol | 248 | 4 - 12 | rjpn.org |
| Acetonitrile | 248 | 2 - 10 | ijbpas.com |
Capillary Zone Electrophoresis (CZE) Development
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. clinicallab.comcreative-proteomics.com While less common than HPLC for routine analysis of mometasone furoate, CZE offers advantages such as high efficiency, short analysis times, and low consumption of reagents, making it a green analytical technique. creative-proteomics.comd-nb.info
The development of a CZE method involves optimizing parameters like the background electrolyte (BGE) composition and pH, applied voltage, and injection parameters. d-nb.infodu.edu For the analysis of drugs like mometasone furoate, the separation is performed in a fused silica capillary. d-nb.info Detection is typically carried out using a UV detector. creative-proteomics.com Although specific CZE methods for this compound are not extensively detailed in the provided search results, the principles of CZE suggest its potential for the analysis of this compound, particularly in complex matrices or for stability-indicating assays. d-nb.infopharmacompass.com
Quantification in Complex Biological Matrices for Preclinical Studies
The quantification of mometasone furoate in complex biological matrices, such as plasma, tissues, and other bodily fluids, is a critical component of preclinical research. Given its potent nature and consequently low systemic bioavailability, highly sensitive and specific analytical methods are required to accurately measure its concentration. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a frequently employed technique for this purpose, offering the necessary selectivity and sensitivity to detect sub-picogram per milliliter levels. ingentaconnect.comnih.govpharmacophorejournal.com
Effective sample preparation is paramount to remove interfering substances from the biological matrix and to concentrate the analyte, thereby enhancing detection sensitivity. The choice of technique depends on the specific matrix and the required limit of quantification.
For liquid matrices like human plasma, solid-phase extraction (SPE) is a common and effective strategy. nih.gov This technique isolates mometasone furoate from plasma components, leading to a clean extract and allowing for the achievement of very low limits of quantification, such as 0.25 pg/mL. nih.gov Another prevalent method is protein precipitation, which is simpler but may result in a less clean sample. Liquid-liquid extraction (LLE) is also utilized to isolate the compound. A simple extraction procedure coupled with a highly optimized chromatography method can achieve a lower limit of quantification (LLOQ) of 0.50 pg/mL in human plasma. nih.gov
For semi-solid or solid matrices, more rigorous extraction procedures are necessary. In the analysis of cream formulations, an initial extraction with a solvent like methanol is performed, often aided by ultrasonication for 30 minutes to ensure complete dissolution. ingentaconnect.com Subsequent centrifugation is used to separate the drug-containing supernatant from insoluble excipients. ingentaconnect.comcapes.gov.br For nasal spray suspensions, a combination of magnetic stirring and ultrasonication can be used to extract the drug into a suitable solvent. ingentaconnect.com Following extraction, filtration through a membrane filter (e.g., 0.45 µm) is a standard final step to remove any particulate matter before injection into the analytical instrument. ingentaconnect.comcapes.gov.br
The table below summarizes various sample preparation techniques used for different biological matrices.
| Biological Matrix | Preparation Technique | Key Steps | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) | Conditioning, Loading, Washing, Elution | nih.gov |
| Human Plasma | Simple Extraction | Isolation of mometasone from other matrix components | nih.gov |
| Cream | Solvent Extraction & Ultrasonication | Extraction with methanol, 30 min ultrasonication, centrifugation | ingentaconnect.comcapes.gov.br |
| Nasal Spray | Solvent Extraction & Stirring/Ultrasonication | Magnetic stirring (10 min), ultrasonication (10 min), centrifugation | ingentaconnect.com |
| Bronchoalveolar Lavage Fluid | Liquid Chromatography (LC) | Direct analysis after appropriate dilution and filtration | ingentaconnect.com |
| Tissues | Liquid Chromatography (LC) | Homogenization followed by extraction and cleanup | ingentaconnect.com |
Validation of analytical methods is essential to ensure that the data generated during preclinical studies are reliable, reproducible, and accurate. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net The validation process assesses several key parameters to demonstrate the method's suitability for its intended purpose. pharmacophorejournal.com
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. rasayanjournal.co.in This is often demonstrated by comparing the chromatograms of blank and placebo samples with a spiked sample to show no interference at the retention time of mometasone furoate. rasayanjournal.co.in
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For mometasone furoate, linearity has been demonstrated in ranges such as 1.0 to 20.0 µg/mL and 1.0 to 10.0 µg/ml, with correlation coefficients (r²) consistently close to 0.9999. ingentaconnect.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a known amount of the drug into a placebo matrix. Recoveries for mometasone furoate are typically expected to be within 98-102%, with studies showing results greater than 97%. ingentaconnect.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) is expected to be less than 2.0%. ingentaconnect.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For highly sensitive LC-MS/MS methods, the LOQ for mometasone furoate in plasma can be as low as 0.25 pg/mL. nih.gov For UV detection methods, the LOQ is higher, for instance, 0.379 µg/mL. ingentaconnect.com The LOD is the lowest concentration that can be detected but not necessarily quantified.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table presents typical validation parameters for an HPLC-UV method for mometasone furoate.
| Validation Parameter | Typical Value/Range | Reference |
| Linearity Range | 1.0 - 20.0 µg/mL | ingentaconnect.com |
| Correlation Coefficient (r²) | > 0.999 | ingentaconnect.comresearchgate.net |
| Accuracy (Recovery %) | > 97% | ingentaconnect.com |
| Precision (RSD %) | < 2.0% | ingentaconnect.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.379 µg/mL (UV) | ingentaconnect.com |
| Limit of Quantification (LLOQ) | 0.25 - 0.50 pg/mL (LC-MS/MS) | nih.govnih.gov |
Sample Preparation Strategies for Tissue and Fluid Analysis
Stability-Indicating Analytical Methods for Degradation Studies
Stability-indicating analytical methods are crucial for determining the intrinsic stability of this compound and for identifying potential degradation products that may form during manufacturing, storage, or in vivo. These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient in the presence of its degradants. pharmacophorejournal.comrasayanjournal.co.in Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or PDA detection is the most common technique for this purpose. nih.govpharmacophorejournal.comresearchgate.net
Forced degradation, or stress testing, is a key part of developing and validating such methods. Mometasone furoate is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally produce degradation products. pharmacophorejournal.comnih.gov The ability of the HPLC method to resolve the parent drug peak from all the degradation product peaks demonstrates its specificity and stability-indicating nature. pharmacophorejournal.com
Significant degradation of mometasone furoate has been observed under various stress conditions:
Acid Hydrolysis: Degradation occurs when treated with 0.1 N HCl at 50°C for 3 hours. nih.gov
Base Hydrolysis: The compound is particularly susceptible to alkaline conditions, showing significant degradation in 0.1 N NaOH at room temperature (25°C) within 30 minutes. nih.govresearchgate.net The degradation rate increases with pH. ingentaconnect.com
Oxidative Degradation: Treatment with 3% hydrogen peroxide (H₂O₂) at room temperature for 3 hours causes degradation. nih.gov
Thermal Degradation: Exposure to dry heat at 80°C for 5 hours results in degradation. nih.govresearchgate.net
Photolytic Degradation: Degradation is observed after exposure to UV light (200 watt h/m²) and sunlight (1.2 Million Lux hours). nih.gov
Studies have identified several degradation products. In simulated lung fluid, mometasone furoate degrades into two primary products, identified via LC-MS and NMR as D1 (9,11-epoxide mometasone furoate) and D2 (a novel cyclized structure). nih.govcapes.gov.br Other identified degradants include 21-chloro-17-fluoro-9,11-epoxide and a hydroxy derivative. nih.gov The analytical method must effectively separate the intact mometasone furoate from these and other unknown degradants. nih.gov
The table below summarizes the conditions used in forced degradation studies of mometasone furoate.
| Stress Condition | Reagent/Parameter | Duration/Temperature | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours at 50°C | Yes | nih.gov |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes at 25°C | Yes | nih.gov |
| Oxidation | 3% H₂O₂ | 3 hours at 25°C | Yes | nih.gov |
| Thermal | Dry Heat | 5 hours at 80°C | Yes | nih.gov |
| Photolytic (UV) | 200 watt h/m² | N/A | Yes | nih.gov |
| Photolytic (Sunlight) | 1.2 Million Lux hours | N/A | Yes | nih.gov |
Research on Novel Delivery Systems and Formulation Science for Mometasone Furoate Monohydrate
Nanoparticle-Based Delivery Systems for Enhanced Research Applications
The encapsulation of mometasone (B142194) furoate within nanoparticle-based systems is a key area of investigation, offering the potential for improved drug solubility, targeted delivery, and controlled release profiles. These systems are being meticulously studied for their application in research settings to understand and optimize the therapeutic effects of this corticosteroid.
Polymeric Nanoparticles (e.g., PLGA NPs) for Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have emerged as a promising vehicle for the controlled delivery of mometasone furoate. nih.govmdpi.com PLGA is a biodegradable and biocompatible copolymer, and its properties, such as molecular weight and monomer ratio, can be tailored to control the drug release rate. nih.govmdpi.com Research has demonstrated that mometasone furoate-loaded PLGA nanoparticles can provide a sustained release of the drug over an extended period. nih.govresearchgate.netresearchgate.net This is particularly advantageous in treating chronic inflammatory conditions where consistent, localized drug concentration is desirable. nih.gov
One study detailed the preparation of mometasone furoate-loaded PLGA nanoparticles using a nanoprecipitation method, which resulted in nanoparticles with adequate physicochemical properties for potential nasal delivery. nih.govresearchgate.netacs.org Another study prepared mometasone furoate-loaded PLGA microspheres using an oil-in-water emulsion and solvent evaporation method, demonstrating a sustained release for at least 35 days. nih.gov The use of PLGA nanoparticles can also enhance the stability and bioavailability of the encapsulated drug. mdpi.comresearchgate.net
Encapsulation and Loading Efficiency Studies in Research Formulations
A critical aspect of developing nanoparticle-based drug delivery systems is achieving high encapsulation and loading efficiency. This ensures that a sufficient amount of the active pharmaceutical ingredient is incorporated within the nanoparticles.
Research into mometasone furoate-loaded PLGA nanoparticles has shown promising results in this area. One study reported a high drug encapsulation efficiency of 90 ± 2.1% and a drug loading content of 22.4 ± 0.5% (w/w) for mometasone furoate in PLGA nanoparticles prepared by the nanoprecipitation method. nih.gov In contrast, an earlier study using an emulsion-solvent evaporation technique reported encapsulation efficiencies of 78 ± 5.5% for plain PLGA nanoparticles and 60 ± 2.5% for wheat germ agglutinin (WGA)-conjugated PLGA nanoparticles. nih.govresearchgate.net Another study found that the encapsulation efficiency of mometasone furoate in PLGA microspheres ranged from 53.1% to 95.2%, influenced by formulation parameters like the oil-to-water phase ratio. nih.gov
These studies highlight the importance of the preparation method and formulation parameters in optimizing the encapsulation and loading of mometasone furoate in polymeric nanoparticles.
Encapsulation Efficiency of Mometasone Furoate in PLGA Nanoparticles
| Preparation Method | Nanoparticle Type | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|
| Nanoprecipitation | PLGA NPs | 90 ± 2.1 | nih.gov |
| Emulsion-Solvent Evaporation | PLGA NPs | 78 ± 5.5 | nih.govresearchgate.net |
| Emulsion-Solvent Evaporation | WGA-conjugated PLGA NPs | 60 ± 2.5 | nih.govresearchgate.net |
| Oil in Water Emulsion and Solvent Evaporation | PLGA Microspheres | 53.1 - 95.2 | nih.gov |
In Vitro Drug Release Kinetics and Mathematical Modeling
Understanding the in vitro release kinetics of mometasone furoate from these novel delivery systems is crucial for predicting their in vivo performance. Mathematical models are employed to elucidate the mechanisms governing drug release.
Studies on mometasone furoate-loaded PLGA nanoparticles have revealed a biphasic release pattern, characterized by an initial burst release followed by a sustained release phase. nih.govresearchgate.netacs.orgresearchgate.net The initial burst is often attributed to the drug adsorbed on the nanoparticle surface, while the sustained release is governed by drug diffusion and polymer erosion. nih.govnih.gov
The release data has been fitted to various kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to understand the release mechanism. nih.govresearchgate.netscispace.com In one study, the release of mometasone furoate from PLGA nanoparticles was found to be best described by the Higuchi model, indicating a diffusion-controlled release. nih.gov The release kinetics were also found to follow anomalous (non-Fickian) transport, suggesting that both diffusion and polymer swelling/erosion contribute to the drug release. nih.govnih.gov
Advanced Localized Delivery Platforms for Sustained Research Exposure
Beyond nanoparticles, researchers are developing advanced platforms for localized and sustained delivery of mometasone furoate, particularly for site-specific inflammatory conditions.
Implantable Matrices and Extended-Release Formulations
Implantable, bioresorbable matrices are being investigated as a means to provide long-term, localized delivery of mometasone furoate. lyratherapeutics.comliverpool.ac.uklyratherapeutics.com These matrices are designed to be placed directly at the site of inflammation, releasing the drug over several weeks or even months. lyratherapeutics.comglobenewswire.comnih.govnih.gov
One such platform, the XTreo™ matrix, is a bioresorbable drug matrix that can be formulated to release mometasone furoate for extended periods. lyratherapeutics.comliverpool.ac.uklyratherapeutics.com This technology aims to provide continuous and targeted drug dosing, potentially overcoming the limitations of conventional delivery methods. lyratherapeutics.comliverpool.ac.uk Another example is a mometasone-eluting stent made of a biodegradable polymer designed for gradual drug release over 30 days. researchgate.net
Evaluation of Release Profiles in Preclinical Models
The in vivo performance of these advanced delivery platforms is evaluated in preclinical models to assess their pharmacokinetic profiles and local tissue drug concentrations.
Characterization of Formulation Impact on Mechanistic Studies
The efficacy of Mometasone Furoate Monohydrate is intrinsically linked to its formulation, which governs its delivery to, and interaction with, the target site. The composition of a drug product can significantly alter the physicochemical properties of the active pharmaceutical ingredient, thereby influencing its mechanistic pathway, including release, permeation, and engagement with biological targets. Mechanistic studies, therefore, require careful characterization of the formulation to ensure that observed effects are truly attributable to the drug substance and to understand how excipients modulate its activity.
Influence of Formulation Components on Biological Interactions
The non-active components, or excipients, within a this compound formulation are not always inert; they can profoundly influence the drug's biological interactions. These interactions can range from altering drug availability at the cellular level to modifying the local tissue environment.
Research into topical formulations has shown that emollients used alongside Mometasone Furoate creams can significantly alter skin permeation. nih.gov A study evaluating the application of Elocon® cream with different emollients found that both the type of emollient and the timing of its application could either increase or decrease drug absorption. For instance, applying the Mometasone Furoate cream at short intervals relative to an emollient containing penetration-enhancing excipients significantly increased drug absorption. Conversely, applying the cream after certain other emollients led to a significant reduction in absorption, an effect attributed to drug crystallization within the mixed layer on the skin's surface. nih.gov
In inhaled formulations, such as those for dry powder inhalers (DPIs), excipients like phospholipids (B1166683) play a crucial role. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a primary phospholipid in natural lung surfactant, has been used as a surfactant in Mometasone Furoate suspensions to aid in creating uniform, respirable particles. jrespharm.com For metered-dose inhalers (MDIs), components like the co-solvent ethanol (B145695) and the surfactant oleic acid are critical. Studies have shown these excipients are key variables that govern the performance of suspension-based MDIs, affecting attributes like the delivered dose and the fine particle dose, which dictates how effectively the drug reaches the deep lung. nih.gov
For aqueous nasal sprays, a common delivery system for allergic rhinitis, formulation components include suspending agents (e.g., microcrystalline cellulose (B213188) and sodium carboxymethylcellulose), humectants (e.g., glycerin), surfactants (e.g., Polysorbate 80), and preservatives (e.g., benzalkonium chloride). google.com These components ensure the stability of the suspension and appropriate droplet size for nasal deposition. google.com Mechanistically, Mometasone Furoate works by inhibiting the synthesis and release of inflammatory mediators like interleukins (IL-1, IL-5, IL-6) and tumor necrosis factor-alpha (TNFα). efda.gov.et The formulation's ability to deliver the drug effectively to the nasal mucosa is paramount for this local anti-inflammatory action to occur. efda.gov.et
The table below summarizes ex vivo research findings on how different emollient applications can alter the absorption of Mometasone Furoate (MF).
Table 1: Impact of Emollients on Mometasone Furoate (MF) Skin Absorption
| Emollient | Application Protocol | Observed Effect on MF Absorption | Postulated Mechanism |
|---|---|---|---|
| Hydromol intensive | Applied 5 or 30 minutes before or after MF cream | Significantly increased MF absorption | Introduction of penetration-enhancing excipients from the emollient. nih.gov |
| Diprobase cream | MF cream applied after emollient | Significantly reduced MF absorption | Drug crystallization in the mixed layer on the skin surface. nih.gov |
| Diprobase ointment | MF cream applied after emollient | Significantly reduced MF absorption | Drug crystallization in the mixed layer on the skin surface. nih.gov |
Optimization of Research Formulations for Target Engagement
Optimizing formulations is a critical step in drug development to ensure maximal therapeutic effect at the intended biological target. This involves a systematic approach to adjusting formulation variables to enhance drug delivery and bioavailability.
For inhaled therapies, target engagement means ensuring the drug particles are of an appropriate size to reach the desired region of the lungs. Research on Mometasone Furoate metered-dose inhalers (MDIs) has utilized Design of Experiment (DoE) approaches to systematically study the impact of formulation variables. nih.gov Factors such as the drug particle's median diameter (X50) and the concentrations of ethanol and oleic acid were identified as critical variables. nih.govfda.gov For example, a smaller drug particle size combined with the highest levels of oleic acid and ethanol was found to significantly increase the fine particle dose reaching the deep lungs. fda.gov This systematic approach allows for the development of empirical models that can predict the in vitro performance of MDI formulations, facilitating optimization for better target engagement. nih.gov
In the context of nasal delivery, novel systems are being explored to overcome the low aqueous solubility of Mometasone Furoate. nih.gov One approach involves the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) to act as a carrier. nih.govfrontiersin.org These nanoparticles provide a high surface area for drug loading and have been shown to improve the dissolution rate and permeability characteristics of Mometasone Furoate compared to the crystalline drug. nih.gov Another strategy is the formulation of nanocrystal dispersions (MF-NPs). Studies have demonstrated that bead-milled MF particles with sizes between 80-200 nm significantly enhance local absorption through the nasal mucosa compared to microcrystalline drug suspensions. nih.gov
For chronic conditions like chronic rhinosinusitis (CRS), sustained target engagement is desirable. To this end, novel bioresorbable drug matrices have been developed. These implants can provide continuous, local delivery of Mometasone Furoate directly to inflamed mucosal tissues over several months, overcoming the limitations of conventional nasal sprays which are cleared rapidly. lyratherapeutics.com
The table below details findings from a study using a Design of Experiment (DoE) approach to optimize Mometasone Furoate (MF) MDI formulations.
Table 2: Optimization of Mometasone Furoate (MF) MDI Formulation Variables
| Formulation Variable | Levels Studied | Impact on In Vitro Performance (Target Engagement) |
|---|---|---|
| MF Particle Size (X50) | 1.1 µm and 2 µm | A smaller particle size (1.1 µm) contributed to a higher fine particle dose, enhancing deep lung delivery. nih.govfda.gov |
| Ethanol Concentration (%w/w) | 0.45, 0.9, 1.8, 3.6 | Identified as a critical variable governing delivered dose and fine particle dose. nih.gov Higher concentrations, in combination with other factors, improved performance. fda.gov |
| Oleic Acid Concentration (%w/w) | 0.001 and 0.025 | A critical surfactant concentration affecting the aerosol performance. nih.gov Higher concentration (0.025%) was linked to increased fine particle dose. fda.gov |
Emerging Research Frontiers and Future Directions
Epigenetic Modulation by Mometasone (B142194) Furoate Monohydrate
The classical mechanism of action for corticosteroids like mometasone furoate involves binding to glucocorticoid receptors (GR), which then directly interact with Glucocorticoid Response Elements (GREs) on DNA to regulate gene transcription. drugbank.com However, recent scientific inquiry is delving into the epigenetic modifications induced by mometasone furoate, which can lead to more stable changes in gene expression without altering the DNA sequence itself.
DNA methylation is a key epigenetic mechanism that can influence gene expression. frontiersin.org Studies on various cell types have shown that long-term cell culture can induce changes in DNA methylation patterns. nih.govbiorxiv.org While direct studies on mometasone furoate's specific impact on DNA methylation in cellular models are still emerging, the broader context of cellular responses to external stimuli suggests this is a promising area of investigation. nih.gov Research has demonstrated that changes in DNA methylation can affect cellular function and are associated with conditions like colorectal cancer. frontiersin.org The potential for mometasone furoate to induce or alter these methylation patterns is a critical question for future research.
Histone modifications, such as acetylation and methylation, are another crucial layer of epigenetic regulation that can be influenced by corticosteroids. nih.govmdpi.commedrxiv.org These modifications can alter chromatin structure, making genes more or less accessible for transcription. medrxiv.org High-throughput profiling techniques are now available to assess global changes in histone post-translational modifications (PTMs). nih.govnih.gov While specific data on mometasone furoate's direct impact on histone modification profiles is not yet widely available, research on other compounds and in various disease models, such as breast cancer, has shown that distinct histone biomarker signatures can be identified. mdpi.commedrxiv.org Future studies will likely focus on creating a detailed profile of histone modifications in response to mometasone furoate exposure to understand its long-term effects on gene regulation.
The influence of mometasone furoate extends beyond the direct binding of the GR-complex to GREs. The compound can impact complex gene regulatory networks (GRNs) that control cellular processes. mdpi.com These networks consist of interacting genes and proteins that govern cellular memory and responses to stimuli. mdpi.com The effect of mometasone furoate on these networks can be indirect, influencing the expression of transcription factors and other regulatory molecules that are not direct targets of the GR. plos.orgnih.gov Understanding how mometasone furoate perturbs these intricate networks is essential for a complete picture of its mechanism of action and for predicting its broader physiological effects. nih.govbiorxiv.org
Histone Modification Profiling in Response to Mometasone Furoate Exposure
Comparative Mechanistic Studies with Other Corticosteroids and Anti-Inflammatory Agents
To better understand the unique properties of mometasone furoate, researchers are conducting comparative studies with other corticosteroids and anti-inflammatory drugs. These studies aim to elucidate differences in receptor selectivity, downstream signaling, and potential interactive effects.
Mometasone furoate is known for its high affinity for the glucocorticoid receptor, which is significantly higher than that of many other corticosteroids, including dexamethasone (B1670325). drugbank.comdrugbank.comnih.gov This high affinity is a key factor in its potency. koreamed.org Structural modifications, such as the furoate group at the C-17α position, enhance its binding to the GR and increase its efficacy compared to older corticosteroids like hydrocortisone. researchgate.net Furthermore, mometasone furoate exhibits greater selectivity for the GR over mineralocorticoid receptors, which can reduce the risk of certain side effects. researchgate.net
Comparative studies have shown that while mometasone furoate and other corticosteroids like fluticasone (B1203827) propionate (B1217596) may have similar bioavailability after single doses, repeated dosing can lead to greater systemic exposure with mometasone furoate. nih.gov In vitro experiments have also demonstrated that mometasone furoate can be more potent than fluticasone propionate, triamcinolone (B434) acetonide, and budesonide (B1683875) in certain assays. researchgate.net These differences in receptor affinity and downstream signaling contribute to the varying clinical profiles of these drugs. nih.govnih.gov
Table 1: Comparative Receptor Binding Affinity of Mometasone Furoate
| Corticosteroid | Relative Binding Affinity to Glucocorticoid Receptor (Compared to Dexamethasone) |
|---|---|
| Mometasone Furoate | ~12-22 times higher drugbank.comnih.gov |
| Fluticasone | ~1.5 times lower than Mometasone Furoate nih.gov |
| Budesonide | ~5 times lower than Mometasone Furoate nih.gov |
| Triamcinolone Acetonide | ~7 times lower than Mometasone Furoate nih.gov |
The potential for mometasone furoate to interact with other compounds is an active area of research. For instance, studies have investigated its use in combination with other drugs, such as the antihistamine loratadine, with no significant effects on the plasma concentrations of either drug being observed. hres.ca However, the potential for interactions with a wide range of other research compounds exists and requires further investigation. researchgate.net Understanding these potential synergistic or antagonistic effects is crucial for developing combination therapies and for predicting the response to mometasone furoate in the context of other medications. england.nhs.uk
Table 2: Investigated Compound Interactions with Mometasone Furoate
| Compound Class | Interaction Type | Investigated Compounds |
|---|---|---|
| Antihistamines | Pharmacokinetic | Loratadine hres.ca |
| CYP3A4 Inhibitors | Potential for Interaction | Not specified, but co-administration is often cautioned against england.nhs.uk |
| Immunomodulators | Potential for Interaction | Methotrexate, Azathioprine, Mycophenolate england.nhs.uk |
Elucidation of Differential Receptor Selectivity and Downstream Signaling
Development of Advanced In Vitro and Ex Vivo Research Models
Traditional two-dimensional (2D) cell cultures have long been a staple of pharmacological research, but they often fail to replicate the complex architecture and microenvironment of human tissues. nih.govnih.gov This limitation has spurred the development of advanced three-dimensional (3D) culture systems that more accurately mimic in vivo conditions, providing a more reliable platform for studying the effects of therapeutic agents like mometasone furoate. nih.gov
Organoids, which are 3D cell aggregates derived from stem cells (either pluripotent or adult stem cells), are capable of self-organization and can recapitulate the architecture and function of native organs on a miniature scale. nih.gov These models are becoming indispensable tools in developmental biology, disease modeling, and drug discovery. nih.govrndsystems.com
In the context of mometasone furoate, a glucocorticoid primarily used for respiratory and dermatological conditions, lung and skin organoids are particularly relevant.
Lung Organoids: Researchers have successfully generated lung organoids from human pluripotent stem cells (hPSCs) that model both the airways and alveoli. nih.govbiomolther.org These models can be used to study lung development, model diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD), and investigate the mechanisms of viral infections. rndsystems.combiomolther.orgnih.gov Glucocorticoids are often included in the culture media to promote the differentiation of mature epithelial cell types. nih.govmdpi.com This allows for detailed investigations into how mometasone furoate influences cellular processes, inflammation, and tissue regeneration within a complex, lung-like environment. For instance, co-culture models of iPSC-derived alveolospheres with fibroblasts from COPD patients are being explored to study the crucial epithelial-mesenchymal crosstalk in the disease. biomolther.org
3D Skin Models: Three-dimensional skin equivalents, which consist of both epidermal and dermal layers, provide a robust platform for dermatological testing. nih.govalcyomics.com These models mimic the structure and barrier function of human skin and are used to assess the efficacy and impact of topically applied compounds. nih.govalcyomics.com Studies have utilized 3D skin models to investigate the effects of corticosteroids on skin barrier function, inflammation, and the expression of key structural proteins. karger.com For example, research has shown that topical corticosteroids can decrease the expression of tight junction proteins like claudin-1 in human keratinocytes, an effect that can be studied and potentially modulated by other compounds within these models. karger.com
| Model System | Starting Material | Key Applications in Glucocorticoid Research | Relevant Findings/Capabilities |
|---|---|---|---|
| Lung Organoids (Airway, Alveolar) | Pluripotent Stem Cells (iPSCs, ESCs), Adult Stem Cells (ASCs) biomolther.orgnih.gov | Modeling respiratory diseases (COPD, Cystic Fibrosis, IPF), studying lung development and regeneration, drug screening. nih.govbiomolther.orgmdpi.com | Recapitulates lung architecture; allows study of glucocorticoid effects on epithelial differentiation and inflammation. nih.govmdpi.com Used to investigate epithelial-mesenchymal interactions. biomolther.org |
| 3D Reconstructed Human Epidermis (RHE) / Full-Thickness Skin Models | Human Keratinocytes, Fibroblasts nih.govalcyomics.com | Testing topical drug efficacy, studying skin barrier function, investigating inflammatory skin conditions (e.g., atopic dermatitis, psoriasis). karger.comnih.gov | Mimics epidermal stratification and barrier function; enables assessment of corticosteroid-induced changes in structural protein expression (e.g., claudin-1). nih.govkarger.com |
Microfluidic technology, often referred to as "lab-on-a-chip" or "organ-on-a-chip," enables the precise manipulation of fluids in channels with micrometer dimensions. elveflow.com These platforms offer significant advantages for pharmacological studies, including the use of small reagent volumes, high-throughput screening, and the ability to create complex cellular microenvironments. drugtargetreview.comnih.gov
For a compound like mometasone furoate, microfluidic systems can be used to:
Study Dose-Dependent Cellular Responses: Microfluidic devices can generate stable concentration gradients, allowing researchers to observe the effects of a drug across a range of concentrations simultaneously on cultured cells. elveflow.comdrugtargetreview.comnih.gov This is invaluable for detailed mechanistic studies of dose-response relationships.
Investigate Drug Transport and Metabolism: By integrating different cell types, such as epithelial and endothelial cells, in separate but connected compartments, microfluidic platforms can model tissue barriers. scholaris.ca This allows for the study of drug transport across these barriers, as well as localized drug metabolism, providing insights into the pharmacokinetic properties of mometasone furoate at the tissue level.
High-Throughput Screening: The miniaturized format of microfluidic chips allows for a high degree of parallelization, enabling the rapid screening of drug candidates or the testing of a single drug under numerous different conditions. rsc.org This can accelerate the identification of factors that modulate the pharmacological activity of mometasone furoate.
Combine with 3D Culture: Droplet-based microfluidics can be used to encapsulate cells within hydrogels, forming uniform spheroids or organoids for 3D culture. wiley.com This combines the physiological relevance of 3D models with the precise control and high-throughput capabilities of microfluidics, creating powerful platforms for drug testing. wiley.com
| Microfluidic Approach | Description | Application in Mechanistic Pharmacology |
|---|---|---|
| Gradient Generators | Creates a stable and continuous range of chemical concentrations across a cell culture chamber. elveflow.com | Allows for real-time observation of cellular responses to a wide spectrum of drug concentrations, facilitating detailed dose-response studies. drugtargetreview.com |
| Organ-on-a-Chip | Integrates different cell types to mimic the structure and function of an organ or tissue barrier (e.g., lung-on-a-chip). nih.gov | Enables studies on drug transport, metabolism, and efficacy in a more physiologically relevant context that includes cell-cell interactions. scholaris.ca |
| Droplet-Based Microfluidics | Generates monodisperse droplets that can serve as micro-reactors for encapsulating single cells or forming 3D spheroids. wiley.com | Facilitates high-throughput generation of 3D cell models for drug screening and the study of cellular heterogeneity in response to treatment. wiley.com |
Organoid and 3D Culture Systems for Complex Biological Investigations
Theoretical and Computational Advances in Mometasone Furoate Monohydrate Research
Alongside advancements in wet-lab models, theoretical and computational approaches are becoming increasingly powerful in pharmaceutical research. These in silico methods can model complex biological systems, predict drug behavior, and analyze vast datasets to uncover new insights.
Understanding the relationship between the administered dose of a drug and its concentration and effect in the body (pharmacokinetics/pharmacodynamics, PK/PD) is crucial for drug development. researchgate.net Mathematical and computational models are increasingly used to predict these relationships, helping to optimize drug delivery and anticipate clinical outcomes. researchgate.net
For inhaled corticosteroids like mometasone furoate, physiologically based pharmacokinetic (PBPK) models are particularly useful. researchgate.net These models integrate data on:
Drug Properties: Physicochemical characteristics such as solubility and lipophilicity. researchgate.net
Formulation and Delivery: The properties of the inhalation device and particle size distribution.
Physiological Parameters: Lung morphology, breathing patterns, and metabolic enzyme activity in the liver and other tissues. wikipedia.org
An experimental inhalation platform combined with a mathematical model was developed to link the lung exposure of mometasone furoate in rodent models to its anti-inflammatory effects. researchgate.net The model was then used to predict human lung exposure and efficacy. researchgate.net Such models have confirmed that properties like low systemic bioavailability (estimated at <1%) and high plasma protein binding (98-99%) are key to the safety profile of mometasone furoate. wikipedia.orgnih.govnih.gov By simulating drug dissolution, transport, and distribution, these models can help predict lung retention and support the selection of doses for clinical trials. researchgate.net
| Model Parameter | Description | Relevance to Mometasone Furoate |
|---|---|---|
| Systemic Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Very low for inhaled mometasone furoate, which is a key factor in minimizing systemic side effects. nih.gov |
| Receptor Binding Affinity | The strength of the interaction between the drug and its target (the glucocorticoid receptor). | High affinity contributes to the drug's potency at the target tissue. nih.govdrugbank.com |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | High binding (98-99%) limits the amount of free, active drug in circulation. wikipedia.orgnih.gov |
| Metabolism | The chemical modification of the drug by the body, primarily in the liver by enzymes like CYP3A4. wikipedia.org | Mometasone furoate is extensively metabolized to inactive metabolites, further reducing systemic activity. wikipedia.org |
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and clinical medicine by enabling the analysis of complex, large-scale datasets. nih.govnih.gov In glucocorticoid research, these technologies are being applied to:
Predict Treatment Response: ML models are being developed to predict which patients will respond to glucocorticoid therapy. nih.govresearchgate.net By analyzing clinical data, patient histology (from biopsies), and imaging data (like CT scans), these algorithms can identify signatures associated with treatment success or failure in diseases like ulcerative colitis or idiopathic interstitial pneumonia. researchgate.netmdpi.com This opens the door to personalized medicine, where treatment strategies can be tailored to individual patients.
Identify Novel Drug Targets: ML algorithms can analyze biological activity profiles from large compound screens to uncover new relationships between drugs and protein targets. nih.govplos.org For example, ML models trained on the Tox21 dataset have been used to predict novel gene-drug associations, including for the glucocorticoid receptor (NR3C1). plos.org This can accelerate drug repurposing efforts and the discovery of new therapeutic interventions. nih.gov
Discover Novel Compounds: Quantitative structure-activity relationship (QSAR) models built with machine learning can predict the biological activity of a chemical based on its structure. researchgate.net This approach has been used to screen libraries of compounds to discover novel glucocorticoid receptor antagonists, which could be valuable for treating metabolic diseases related to excess glucocorticoid levels. researchgate.net
| AI/ML Application | Methodology | Data Inputs | Potential Impact on Glucocorticoid Research |
|---|---|---|---|
| Predicting Treatment Response | Deep learning models (e.g., based on whole slide images), Decision Trees, Random Forests. researchgate.netmdpi.com | Histopathology images, clinical records, genomic data, medical imaging (CT scans). researchgate.netmdpi.com | Enables personalized therapy by identifying patients most likely to benefit from glucocorticoids, potentially avoiding ineffective treatment. nih.govvut.cz |
| Novel Target Identification | Support Vector Machines, K-Nearest Neighbors, Random Forest, Bayesian Machine Learning. nih.govnih.gov | Chemical structures, biological activity profiles, gene expression data. nih.govplos.org | Accelerates drug repurposing and discovery by identifying new uses for existing drugs and novel targets for new drugs. plos.orgnih.gov |
| Compound Discovery (QSAR) | Machine learning-based Quantitative Structure-Activity Relationship models. researchgate.net | Chemical structures and known biological activities of a set of training compounds. researchgate.netcam.ac.uk | Facilitates the in silico screening of large chemical libraries to find new molecules with desired activity at the glucocorticoid receptor. researchgate.net |
Q & A
Q. How to address discrepancies in genotoxicity assessments for this compound?
- Methodology :
Conduct Ames test (OECD 471) with TA98, TA100, and E. coli WP2 strains at concentrations up to 5 mg/plate.
Perform chromosomal aberration assays (OECD 473) in human lymphocytes or CHL/IU cells.
If conflicting results arise, use comet assays (OECD 489) to detect DNA strand breaks in primary hepatocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
